Technical Profile: 5-chloro-2-methyl-1H-indole-3-carboxylic acid
Technical Profile: 5-chloro-2-methyl-1H-indole-3-carboxylic acid
This technical guide details the structural profile, synthetic pathways, and applications of 5-chloro-2-methyl-1H-indole-3-carboxylic acid .
Structural Analysis & Physicochemical Profile
This molecule represents a highly functionalized indole scaffold. Unlike its more famous congener, the indomethacin precursor (which possesses a 3-acetic acid moiety), this compound features a carboxylic acid directly attached to the C3 position of the indole ring. This structural difference significantly alters its electronic properties and metabolic stability, making it a valuable probe in Structure-Activity Relationship (SAR) studies for COX inhibition and antiviral research.
Molecular Identification
| Parameter | Detail |
| IUPAC Name | 5-chloro-2-methyl-1H-indole-3-carboxylic acid |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Core Scaffold | Indole (Benzopyrrole) |
| Substituents | Chlorine (C5), Methyl (C2), Carboxyl (C3) |
| SMILES | CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)O |
Physicochemical Properties (Predicted & Experimental)
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pKa (Acid): ~4.2 (The electron-withdrawing chlorine at C5 and the indole nitrogen slightly decrease the pKa compared to benzoic acid).
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LogP: ~2.8 (Lipophilic, suitable for membrane penetration).
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Solubility: Low in water; soluble in polar organic solvents (DMSO, Methanol, DMF) and aqueous base (due to carboxylate formation).
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Melting Point: High melting solid (typically >200°C, often with decomposition), characteristic of indole-3-carboxylic acids due to strong intermolecular hydrogen bonding (dimerization of COOH and NH interactions).
Synthetic Pathways & Mechanism[2][3][4][5][6]
The most robust route to 5-chloro-2-methyl-1H-indole-3-carboxylic acid is via the Fischer Indole Synthesis . Direct formation of the acid is often circumvented by forming the ester first to avoid premature decarboxylation (indole-3-carboxylic acids are prone to thermal decarboxylation).
The Fischer Indole Strategy
The synthesis involves the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate (a
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Hydrazone Formation: The hydrazine reacts with the ketone carbonyl of ethyl acetoacetate.
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Acid-Catalyzed Cyclization: The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement (Fischer Indolization) to form ethyl 5-chloro-2-methylindole-3-carboxylate .
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Hydrolysis: The ester is saponified using a strong base (NaOH/KOH) to yield the free acid.
Reaction Mechanism Diagram (DOT)
The following diagram illustrates the critical mechanistic flow from precursors to the final acid.
Figure 1: Step-wise synthetic pathway utilizing the Fischer Indole strategy followed by ester hydrolysis.[1]
Spectroscopic Characterization
Accurate identification relies on distinguishing the 3-carboxylic acid from the 2-carboxylic acid isomer and the starting ester.
Proton NMR (¹H-NMR) in DMSO-d₆[7]
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COOH (Carboxyl): A broad singlet typically appearing very downfield at 11.5 – 12.5 ppm . This signal disappears upon D₂O shake.[2]
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NH (Indole): A broad singlet around 11.0 – 11.8 ppm .
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C2-Methyl: A sharp singlet at ~2.5 – 2.7 ppm . (Note: If this were the 3-methyl-2-acid isomer, this signal would be absent or shifted).
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Aromatic Region (C4, C6, C7):
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H4: Doublet (J ~2 Hz) at ~7.9 ppm (Deshielded by the adjacent C3-COOH).
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H7: Doublet (J ~8.5 Hz) at ~7.4 ppm .
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H6: Doublet of doublets (J ~8.5, 2 Hz) at ~7.15 ppm .
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Infrared Spectroscopy (FT-IR)
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O-H Stretch: Broad band 2500–3300 cm⁻¹ (characteristic of carboxylic acid dimers).[2]
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N-H Stretch: Sharp band ~3350 cm⁻¹ .
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C=O Stretch: Strong band at 1670–1690 cm⁻¹ (Conjugated carboxylic acid). Note: The ester precursor would show a higher frequency band (~1700-1715 cm⁻¹).
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C-Cl Stretch: ~750–800 cm⁻¹ .
Experimental Protocols
Protocol A: Synthesis of Ethyl 5-chloro-2-methylindole-3-carboxylate
Reagents: 4-Chlorophenylhydrazine hydrochloride (1 eq), Ethyl acetoacetate (1.1 eq), Zinc Chloride (anhydrous, 1.2 eq), Ethanol (absolute).
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Condensation: Dissolve 4-chlorophenylhydrazine hydrochloride in ethanol. Add ethyl acetoacetate. Heat to reflux for 1 hour to form the hydrazone.
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Cyclization: Cool the mixture slightly. Add anhydrous ZnCl₂ (Lewis acid catalyst).
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Reflux: Heat to reflux (80°C) for 4–6 hours. The reaction color typically deepens.
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Workup: Pour the reaction mixture into ice-cold water containing dilute HCl. The indole ester precipitates as a solid.[3]
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Purification: Filter the solid. Recrystallize from ethanol/water to yield off-white needles.
Protocol B: Hydrolysis to the Free Acid
Reagents: Indole ester (from Protocol A), NaOH (4N solution), Methanol.
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Reflux: Dissolve the ester in methanol. Add excess 4N NaOH. Reflux for 2–4 hours. Monitor via TLC (disappearance of the ester spot).
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Isolation: Evaporate the methanol under reduced pressure.
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Acidification: Dilute the residue with water. Cool to 0°C. Slowly add 6N HCl until pH ~2. The carboxylic acid will precipitate.
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Purification: Filter the crude acid. Wash with cold water. Recrystallize from aqueous ethanol or acetic acid.
Workflow Visualization (DOT)
Figure 2: Operational workflow for the synthesis and isolation of the target acid.
Applications & Research Significance
Differentiation from Indomethacin
It is critical to distinguish this molecule from Indomethacin .
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Indomethacin: 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid .
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Target Molecule: 5-chloro-2-methyl-1H-indole-3-carboxylic acid .
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Significance: The shortening of the side chain (COOH vs CH₂COOH) rigidly locks the carboxylate functionality closer to the indole core. In COX enzyme binding pockets, this alteration typically reduces anti-inflammatory potency but increases selectivity for other targets, such as CRTH2 receptors or specific viral polymerases.
Bioactive Scaffold Usage
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Antiviral Agents: Derivatives of indole-3-carboxylic acids have shown promise against viral replication complexes (e.g., SARS-CoV-2) by interfering with viral entry or polymerase activity [1].
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Antibacterial Potentiation: Amide derivatives formed at the C3-COOH position (e.g., with morpholine or polyamines) have been synthesized to target bacterial membranes, acting as potentiators for existing antibiotics [2].
References
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Tsyshkova, N. et al. (2021). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Bulletin of Experimental Biology and Medicine.
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Fischer, E. & Jourdan, F. (1883).[4] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. (Foundational Fischer Indole Reference).
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Laras, Y. et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate. Journal of Organic Chemistry (ACS). (Provides analogous workup protocols for chloro-indole esters).
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Organic Chemistry Portal. Fischer Indole Synthesis: Mechanisms and Recent Literature.
